molecular formula C8H11FO2 B2788037 7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2166849-51-8

7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B2788037
CAS RN: 2166849-51-8
M. Wt: 158.172
InChI Key: ULFWIOODKGIASC-UHFFFAOYSA-N
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Description

7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid is a chemical compound with the CAS Number: 2166849-51-8 . It has a molecular weight of 158.17 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11FO2/c9-8(7(10)11)5-3-1-2-4-6(5)8/h5-6H,1-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 158.17 . The compound is typically stored at 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

7-fluorobicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c9-8(7(10)11)5-3-1-2-4-6(5)8/h5-6H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFWIOODKGIASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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